molecular formula C20H16N4O2S2 B2919197 1-benzyl-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 845634-67-5

1-benzyl-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

Cat. No.: B2919197
CAS No.: 845634-67-5
M. Wt: 408.49
InChI Key: FYLCZVDXMVBJTA-UHFFFAOYSA-N
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Description

1-benzyl-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a complex organic compound that belongs to the class of imidazoquinoxalines This compound is characterized by the presence of a benzyl group, a thiophen-2-ylsulfonyl group, and a dihydroimidazoquinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the imidazoquinoxaline core: This can be achieved by the condensation of o-phenylenediamine with glyoxal or its derivatives under acidic conditions.

    Introduction of the benzyl group: Benzylation can be performed using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the thiophen-2-ylsulfonyl group: This step involves the sulfonylation of the thiophene ring, which can be carried out using sulfonyl chlorides in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The thiophen-2-ylsulfonyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the imidazoquinoxaline core using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the benzyl group or the thiophene ring, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazoquinoxaline derivatives.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit tyrosinase, an enzyme involved in melanin synthesis, by binding to its active site and preventing substrate access . This inhibition can lead to reduced melanin production, making it useful in treating hyperpigmentation disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is unique due to its combination of a benzyl group, thiophen-2-ylsulfonyl group, and imidazoquinoxaline core. This unique structure imparts specific electronic and steric properties, making it suitable for diverse applications in medicinal chemistry and material science.

Properties

IUPAC Name

1-benzyl-3-thiophen-2-ylsulfonyl-2H-imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S2/c25-28(26,18-11-6-12-27-18)24-14-23(13-15-7-2-1-3-8-15)19-20(24)22-17-10-5-4-9-16(17)21-19/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLCZVDXMVBJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(C2=NC3=CC=CC=C3N=C2N1S(=O)(=O)C4=CC=CS4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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